

# L-Lactate: A Pivotal Regulator of Immune Cell Function

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**L-lactate**, long considered a metabolic waste product of glycolysis, has emerged as a critical signaling molecule and metabolic fuel that profoundly influences the function of the immune system. In environments characterized by high metabolic activity, such as tumors and sites of inflammation, elevated concentrations of **L-lactate** orchestrate a complex network of responses in various immune cell populations. This technical guide provides a comprehensive overview of the current understanding of **L-lactate**'s impact on immune cell function, with a focus on T cells, macrophages, dendritic cells, and natural killer (NK) cells. We delve into the molecular mechanisms, signaling pathways, and metabolic reprogramming induced by **L-lactate**, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development, aiming to harness the therapeutic potential of targeting lactate-mediated immune modulation.

## Introduction: The Evolving Paradigm of L-Lactate in Immunology

The "Warburg effect," characterized by a preference for aerobic glycolysis even in the presence of oxygen, is a hallmark of rapidly proliferating cells, including cancer cells and activated immune cells.<sup>[1]</sup> A direct consequence of this metabolic phenotype is the accumulation of **L-**

**lactate** in the cellular microenvironment.<sup>[2]</sup> Beyond its role in cellular metabolism, **L-lactate** is now recognized as a potent immunomodulatory molecule.<sup>[3]</sup> It exerts its effects through various mechanisms, including receptor-mediated signaling, direct metabolic influence, and epigenetic modifications.<sup>[4][5]</sup> This guide will explore the multifaceted role of **L-lactate** in shaping both innate and adaptive immune responses.

## L-Lactate Transport and Receptor-Mediated Signaling

The biological effects of extracellular **L-lactate** are primarily mediated through its transport into the cell and by signaling through a specific cell surface receptor.

- Monocarboxylate Transporters (MCTs): **L-lactate** is transported across the cell membrane by a family of proton-linked monocarboxylate transporters, primarily MCT1 and MCT4.<sup>[4]</sup> The direction of transport depends on the concentration gradients of lactate and protons. Immune cells express different MCTs, which dictates their ability to either take up or export lactate, thereby influencing their metabolic programming and function in lactate-rich environments.<sup>[5]</sup>
- G protein-coupled receptor 81 (GPR81): **L-lactate** is the endogenous ligand for GPR81, a Gi-protein coupled receptor. The physiological concentration range for GPR81 activation by lactate is 1–20 mM. Upon lactate binding, GPR81 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that modulate immune cell function.<sup>[6]</sup>

## Impact of L-Lactate on Innate Immune Cells Macrophages

**L-lactate** plays a crucial role in dictating macrophage polarization, generally promoting an anti-inflammatory and immunosuppressive M2-like phenotype.<sup>[6][7]</sup>

- Polarization: High concentrations of **L-lactate** (15-20mM) promote the polarization of macrophages towards an M2 phenotype, characterized by the upregulation of surface markers like CD206 and the secretion of anti-inflammatory cytokines such as IL-10.<sup>[8]</sup> Conversely, the expression of M1 markers like CD86 and the production of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6 are suppressed.<sup>[6][8]</sup> This polarization is dependent on lactate concentration and duration of exposure.<sup>[8]</sup>

- **Signaling Pathways:** The effects of lactate on macrophages are mediated through both GPR81-dependent and -independent pathways. GPR81 signaling can suppress NF-κB activation, a key transcription factor for pro-inflammatory gene expression.[6] Lactate can also influence macrophage function by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), which in turn regulates the expression of genes associated with the M2 phenotype.
- **Epigenetic Modifications:** A novel mechanism of lactate's influence is through histone lactylation, a post-translational modification where lactate-derived lactyl groups are added to histone lysine residues.[8] This epigenetic modification can directly alter gene expression, promoting the transcription of genes associated with M2 polarization.[8]

## Dendritic Cells (DCs)

**L-lactate** generally impairs the maturation and function of dendritic cells, thereby hindering the initiation of adaptive immune responses.

- **Maturation and Activation:** **L-lactate** inhibits the maturation of DCs, as evidenced by the reduced expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II molecules upon stimulation with lipopolysaccharide (LPS).[9]
- **Cytokine Production:** The production of the key T cell-polarizing cytokine, IL-12, by DCs is significantly suppressed in the presence of **L-lactate**.[9] In contrast, the production of the immunosuppressive cytokine IL-10 can be enhanced.[9]
- **Migration:** Lactate can also impair the migration of DCs to lymph nodes by downregulating the expression of chemokine receptors like CCR7.[4]

## Natural Killer (NK) Cells

The cytotoxic function of NK cells, which are crucial for anti-tumor immunity, is significantly inhibited by **L-lactate**.

- **Cytotoxicity:** **L-lactate** suppresses the cytotoxic activity of NK cells against tumor cells in a dose-dependent manner.[10] This is associated with a reduction in the expression of cytotoxic effector molecules such as perforin and granzyme.[10]

- Activating Receptors: The expression of activating receptors on NK cells, such as NKp46, can be downregulated by lactate, further contributing to their functional impairment.[4][10]
- GPR81-Mediated Inhibition: The inhibitory effects of lactate on NK cell cytotoxicity are at least partially mediated through the activation of GPR81.[11]

## Impact of L-Lactate on Adaptive Immune Cells

### T Cells

**L-lactate** has complex and often inhibitory effects on T cell proliferation, differentiation, and effector function.

- Proliferation: High concentrations of **L-lactate** (around 20 mM) can suppress the proliferation of both CD4+ and CD8+ T cells, an effect that is independent of pH changes.[2][12] This suppression is linked to a block in glycolysis and the depletion of metabolites required for cell division.[12]
- Cytokine Production: **L-lactate** can inhibit the production of pro-inflammatory cytokines by T cells, such as IFN- $\gamma$ .[2]
- Differentiation: Lactate can influence the differentiation of T helper cell subsets, with some evidence suggesting it may promote the differentiation of regulatory T cells (Tregs) and Th17 cells.[4]
- Epigenetic Regulation: Similar to macrophages, histone lactylation in T cells is an emerging area of research, with studies suggesting it plays a role in regulating T cell differentiation and function.[4]

## Quantitative Data Summary

The following tables summarize the quantitative effects of **L-lactate** on various immune cell functions as reported in the literature.

Table 1: Effect of **L-Lactate** on Macrophage Polarization and Cytokine Production

Cell Type	Lactate Conc. (mM)	Incubation Time	Marker/Cytokine	Change	Reference
Murine Macrophages (RAW 264.7)	10, 20	6 h	TNF- $\alpha$ (LPS-stimulated)	Dose-dependent decrease	[6]
Murine Macrophages (RAW 264.7)	10, 20	6 h	IL-6 (LPS-stimulated)	Dose-dependent decrease	[6]
Murine Macrophages	15-20	24 h	CD86 (M1 marker)	Gradual decrease	[8]
Murine Macrophages	15-20	24 h	iNOS (M1 marker)	Time and concentration-dependent decrease	[8]
Murine Macrophages	15-20	24 h	CD206 (M2 marker)	Gradual increase	[8]
Murine Macrophages	15-20	24 h	Arginase-1 (M2 marker)	Time and concentration-dependent increase	[8]

Table 2: Effect of **L-Lactate** on Dendritic Cell Function

Cell Type	Lactate Conc. (mM)	Incubation Time	Marker/Cytokine	Change	Reference
Human Monocyte-derived DCs	10, 20	24 h	IL-12 (p70) (LPS-stimulated)	Dose-dependent decrease	[9]
Human Monocyte-derived DCs	10, 20	24 h	IL-10 (LPS-stimulated)	Dose-dependent increase	[9]

Table 3: Effect of **L-Lactate** on NK Cell Cytotoxicity

Cell Type	Lactate Conc. (mM)	Incubation Time	Target Cells	Change in Cytotoxicity	Reference
Human and Murine NK cells	Not specified	Not specified	Tumor cells	Inhibition	[10]

Table 4: Effect of **L-Lactate** on T Cell Proliferation and Function

Cell Type	Lactate Conc. (mM)	Incubation Time	Function	Change	Reference
Human Cytotoxic T Lymphocytes	20	Not specified	Proliferation (Antigen-specific)	Suppression	[2]
Human Cytotoxic T Lymphocytes	20	Not specified	Cytokine Production	Up to 95% suppression	[2]
Human Cytotoxic T Lymphocytes	20	Not specified	Cytotoxic Activity	50% decrease	[2]
Murine CD4+ T cells	Up to 20	Not specified	Proliferation	Suppressive effect	[12]

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

### Macrophage Polarization Assay by Flow Cytometry

**Objective:** To assess the effect of **L-lactate** on the polarization of macrophages by analyzing the expression of M1 and M2 surface markers.

**Materials:**

- Macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- L-lactic acid or sodium **L-lactate**.
- Lipopolysaccharide (LPS).
- FACS buffer (PBS with 2% FBS and 2 mM EDTA).
- Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., anti-CD86 for M1, anti-CD206 for M2) and corresponding isotype controls.
- 96-well U-bottom plates.
- Flow cytometer.

#### Procedure:

- Seed macrophages in a 96-well plate at a density of  $1 \times 10^5$  cells/well and allow them to adhere overnight.
- Treat the cells with varying concentrations of **L-lactate** (e.g., 0, 5, 10, 20 mM) for a specified duration (e.g., 24 or 48 hours). For M1 polarization control, stimulate cells with LPS (e.g., 100 ng/mL) for the final 24 hours of culture.
- After incubation, gently scrape the cells and transfer them to a 96-well U-bottom plate.
- Wash the cells twice with cold FACS buffer by centrifuging at  $400 \times g$  for 5 minutes and discarding the supernatant.
- Resuspend the cells in 100  $\mu$ L of FACS buffer containing the fluorochrome-conjugated antibodies (and isotype controls in separate wells) at the manufacturer's recommended concentration.
- Incubate the cells on ice or at  $4^{\circ}\text{C}$  for 30 minutes in the dark.
- Wash the cells twice with FACS buffer as described in step 4.

- Resuspend the cells in 200  $\mu$ L of FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of cells expressing the M1 and M2 markers.

## Cytokine Production Assay by ELISA

Objective: To quantify the production of cytokines by immune cells (e.g., dendritic cells, macrophages) in response to **L-lactate** treatment.

### Materials:

- Immune cells of interest.
- Complete culture medium.
- L-lactic acid or sodium **L-lactate**.
- Stimulant (e.g., LPS).
- Commercially available ELISA kit for the cytokine of interest (e.g., TNF- $\alpha$ , IL-6, IL-10, IL-12).
- 96-well ELISA plates.
- Plate reader.

### Procedure:

- Seed the immune cells in a 96-well plate at an appropriate density.
- Treat the cells with **L-lactate** and/or a stimulant (e.g., LPS) as described in the macrophage polarization assay.
- After the desired incubation period, centrifuge the plate at 400 x g for 5 minutes.
- Carefully collect the cell culture supernatants.

- Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating the ELISA plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding the collected supernatants and a series of standards of known cytokine concentrations. d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody or streptavidin-HRP. f. Adding a substrate to develop a colorimetric reaction. g. Stopping the reaction.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.

## NK Cell Cytotoxicity Assay (LDH Release Assay)

Objective: To measure the cytotoxic activity of NK cells against target tumor cells in the presence of **L-lactate**.

### Materials:

- NK cell line (e.g., NK-92) or primary NK cells.
- Target tumor cell line (e.g., K562).
- Complete culture medium.
- L-lactic acid or sodium **L-lactate**.
- Commercially available LDH cytotoxicity assay kit.
- 96-well round-bottom plates.
- Plate reader.

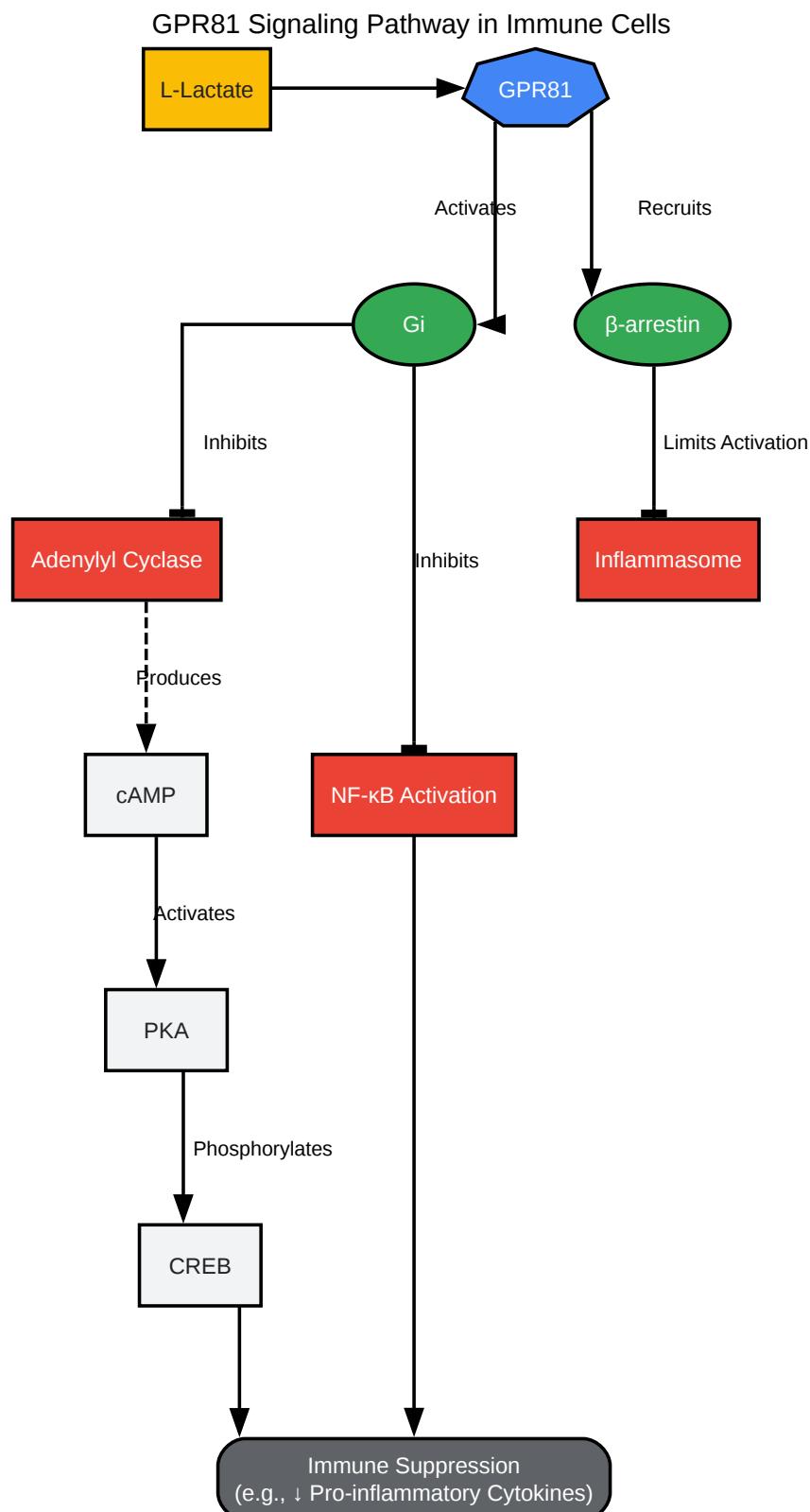
### Procedure:

- Pre-treat NK cells (effector cells) with varying concentrations of **L-lactate** for a specified time (e.g., 24 hours).

- On the day of the assay, harvest and wash both effector and target cells.
- In a 96-well round-bottom plate, set up the following in triplicate:
  - Spontaneous Release (Target Cells): Target cells with medium only.
  - Maximum Release (Target Cells): Target cells with lysis buffer (provided in the kit).
  - Experimental Wells: Target cells co-cultured with **L-lactate**-pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
- Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
- Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 4-6 hours.
- After incubation, centrifuge the plate at 400 x g for 5 minutes.
- Carefully transfer a portion of the supernatant from each well to a new 96-well flat-bottom plate.
- Add the LDH reaction mixture from the kit to each well.
- Incubate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
- Stop the reaction by adding the stop solution provided in the kit.
- Measure the absorbance at the recommended wavelength using a plate reader.
- Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity =  $\frac{[(\text{Experimental Release} - \text{Spontaneous Release})]}{(\text{Maximum Release} - \text{Spontaneous Release})} * 100$

## Signaling Pathways and Experimental Workflows

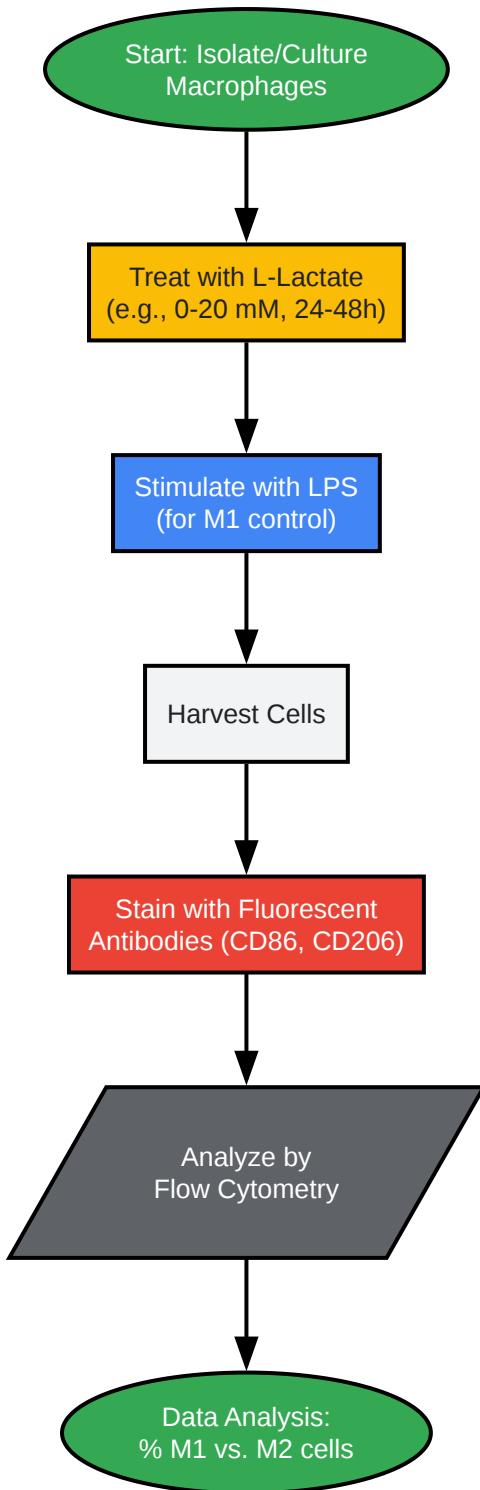
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.



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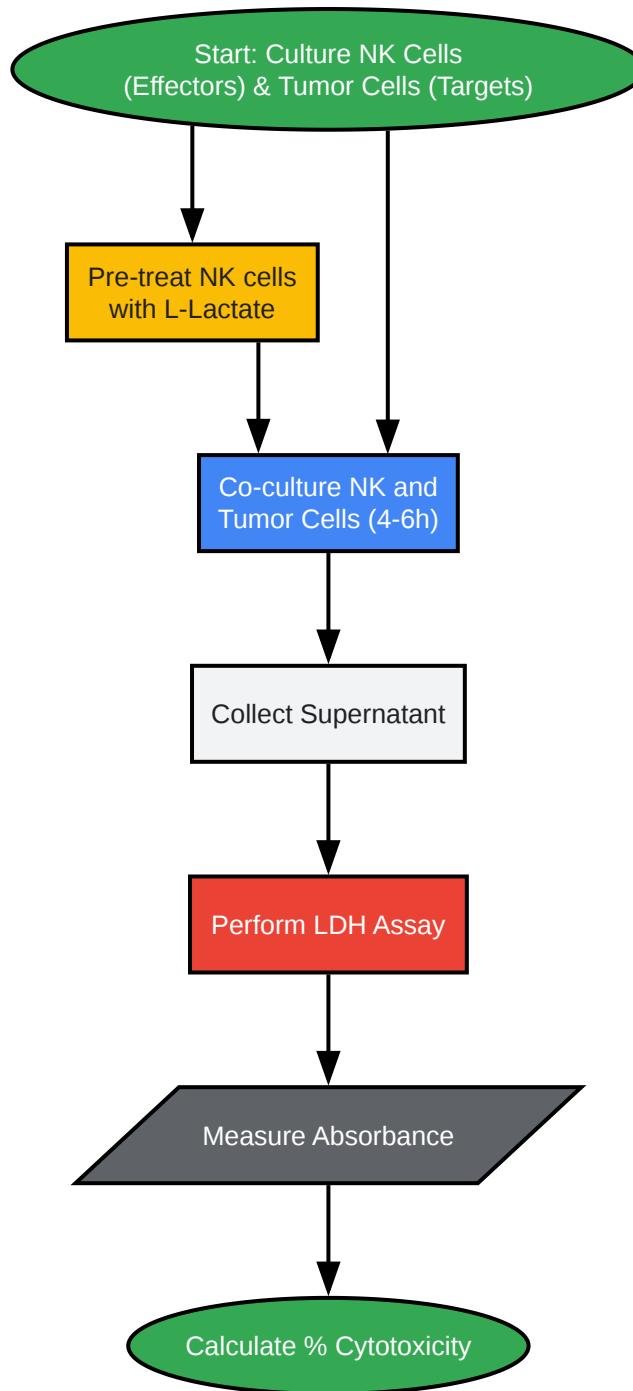
Caption: GPR81 signaling pathway initiated by **L-lactate**.

## Experimental Workflow for Macrophage Polarization Assay

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Caption: Workflow for macrophage polarization analysis.

## Experimental Workflow for NK Cell Cytotoxicity Assay (LDH)

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Caption: Workflow for NK cell cytotoxicity LDH assay.

## Conclusion and Future Directions

The accumulating evidence unequivocally positions **L-lactate** as a central regulator of immune cell function. Its predominantly immunosuppressive effects, particularly within the tumor microenvironment, present both a challenge and an opportunity for therapeutic intervention. A thorough understanding of the intricate mechanisms by which lactate shapes immune responses is paramount for the development of novel immunotherapies.

Future research should focus on:

- Dissecting the context-dependent roles of lactate: The impact of lactate may vary depending on the specific immune cell subset, its activation state, and the surrounding microenvironment.
- Elucidating the interplay between lactate signaling and metabolism: A deeper understanding of how GPR81 signaling integrates with metabolic reprogramming is needed.
- Investigating the role of histone lactylation: The full extent of epigenetic regulation by lactate in different immune cells remains to be explored.
- Developing targeted therapies: Strategies aimed at modulating lactate levels in specific microenvironments, inhibiting MCTs, or targeting the GPR81 pathway hold promise for enhancing anti-tumor immunity and treating inflammatory diseases.

By continuing to unravel the complexities of lactate-mediated immune modulation, the scientific community can pave the way for innovative therapeutic strategies that reprogram the immune system to combat cancer and other diseases more effectively.

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